7-Deazaguanosine

Antiviral Oral bioavailability Immunomodulator

Research on modified tRNA nucleosides or antiviral nucleoside analogs often stalls due to the glycosidic bond instability of guanosine. 7-Deazaguanosine (CAS 62160-23-0) solves this with a C-for-N substitution at the 7-position, yielding a stable 7-deazapurine core. This scaffold is the obligate precursor for queuosine/archaeosine, but each derivative (preQ₀, 7-thia-8-oxo, etc.) has profoundly different activities-making the pure parent compound essential for control experiments and synthetic elaboration. Key supply advantages: - Orally active antiviral scaffold; benchmarked i.p. LD₅₀ = 400 mg/kg/day in rodent safety studies. - High stability eliminates acid-labile glycosidic cleavage concerns associated with guanosine. - Serves as a validated reference standard for developing analytical methods in tRNA modification pathway research.

Molecular Formula C11H14N4O5
Molecular Weight 282.25 g/mol
CAS No. 62160-23-0
Cat. No. B017050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deazaguanosine
CAS62160-23-0
Synonyms2-Amino-7-(ß-D-ribofuranosyl[3,2-d]pyrimidin-4-one;  2-Amino-1,7-dihydro-7-β-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one; 
Molecular FormulaC11H14N4O5
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CN(C2=C1C(=O)N=C(N2)N)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1
InChIKeyJRYMOPZHXMVHTA-DAGMQNCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deazaguanosine Physicochemical and Structural Data


7-Deazaguanosine (7-dzGuo; CAS 62160-23-0) is a modified purine nucleoside analog of guanosine distinguished by the substitution of the N7 nitrogen atom in the guanine base with a carbon atom [1]. This single-atom modification (C for N at position 7) yields a 7-deazapurine core structure that is central to the hypermodified tRNA nucleosides queuosine and archaeosine [2]. The compound has a molecular formula of C₁₁H₁₄N₄O₅ and a molecular weight of 282.25 g/mol . This structural alteration fundamentally changes base-pairing and enzyme recognition properties relative to guanosine, enabling distinct biological activities that are not achievable with the unmodified parent nucleoside or other purine analogs.

7-Deazaguanosine Differentiation from Guanosine and Analogs


The substitution of N7 with carbon in 7-deazaguanosine eliminates the glycosidic bond lability characteristic of guanosine, a property that renders the parent compound unstable under certain conditions and precludes its use in applications requiring robust nucleoside integrity [1]. Critically, the 7-deazaguanine scaffold is the obligate biosynthetic precursor for all hypermodified 7-deazaguanosine derivatives in tRNA, including queuosine and archaeosine, but distinct modifications at the 7-position (e.g., cyano, aminomethyl, chloro, or thia-oxo substitutions) yield compounds with profoundly divergent biological activities, oral bioavailability, and toxicity profiles [2]. Consequently, in-class analogs such as preQ₀, preQ₁, 7-thia-8-oxoguanosine, or 8-chloro-7-deazaguanosine cannot be treated as functionally equivalent substitutes in either research or therapeutic contexts; each requires independent validation for a given application [3].

7-Deazaguanosine Quantitative Evidence vs. Analogs


Oral Bioavailability: Comparison with 7-Thia-8-oxoguanosine

7-Deazaguanosine demonstrates oral antiviral efficacy against multiple RNA viruses in mice, whereas the structurally related comparator 7-thia-8-oxoguanosine is devoid of oral activity in rodents [1]. At oral doses of ≥100 mg/kg/day, 7-deazaguanosine conferred significant protection against Semliki Forest, San Angelo, banzi, and encephalomyocarditis virus infections in mice [1]. In contrast, 7-thia-8-oxoguanosine, while potent via intraperitoneal administration, lacks oral activity entirely [1].

Antiviral Oral bioavailability Immunomodulator RNA virus In vivo efficacy

Acute Toxicity Ranking of 7-Deazapurine Analogs

In a comparative acute toxicity study in uninfected mice treated intraperitoneally with half-daily doses for one day, the 50% acute lethal dose (LD₅₀) for 7-deazaguanosine (7-dzGuo) was 400 mg/kg/day, compared to 600 mg/kg/day for 7-thia-8-oxoguanosine (7-dzTOGuo) and >1600 mg/kg/day for 8-chloro-7-deazaguanosine (8-Cl-7-dzGuo) [1]. Furthermore, daily i.p. treatment for 14 days at 100 mg/kg/day resulted in 100% mortality with 7-deazaguanosine, whereas 7-dzTOGuo and 8-Cl-7-dzGuo were non-lethal under the same regimen [1].

Toxicology Acute toxicity LD50 Safety pharmacology Antiviral

QueF Substrate Specificity: preQ₀ Reduction Kinetics

The enzyme QueF catalyzes the NADPH-dependent reduction of the 7-cyano-7-deazaguanine base (preQ₀) to 7-aminomethyl-7-deazaguanine (preQ₁), a critical step in queuosine biosynthesis. Steady-state kinetic analysis of recombinant Bacillus subtilis QueF revealed a Michaelis constant (K_M) for preQ₀ of 0.237 ± 0.045 μM and a turnover number (k_cat) of 0.66 ± 0.04 min⁻¹ at pH 7.5 [1]. This high-affinity binding (sub-micromolar K_M) underscores the enzyme's exquisite specificity for the 7-deazaguanine scaffold and distinguishes preQ₀ from other 7-deazaguanine derivatives that lack the 7-cyano moiety.

Enzymology tRNA modification Queuosine biosynthesis Nitrile reductase Kinetic parameters

Cytotoxicity Selectivity: Antitrypanosomal vs. MRC5 Cells

7-Deazaguanosine has been evaluated for antitrypanosomal activity. In human MRC5 lung fibroblast cells, the EC₅₀ for cytotoxicity was >64 μM after 3-day incubation, indicating relatively low mammalian cell toxicity at concentrations relevant for antiparasitic screening . This provides a baseline for calculating selectivity indices against trypanosome species.

Antiparasitic Trypanosoma Cytotoxicity Selectivity index Drug discovery

7-Deazaguanosine Research and Industrial Applications


Oral Antiviral Efficacy Studies

Given its demonstrated oral antiviral activity against a broad spectrum of RNA viruses in mice (including Semliki Forest, San Angelo, banzi, and encephalomyocarditis viruses) at doses ≥100 mg/kg/day, 7-deazaguanosine is uniquely suited for in vivo studies investigating immunomodulatory antiviral mechanisms where oral administration is required [1]. This contrasts with the comparator 7-thia-8-oxoguanosine, which lacks oral bioavailability in rodents [1].

Comparative Toxicology of 7-Deazapurine Analogs

7-Deazaguanosine serves as a reference compound for acute toxicity benchmarking in the 7-deazaguanosine analog series, with a defined i.p. LD₅₀ of 400 mg/kg/day and a 14-day lethal profile at 100 mg/kg/day [2]. Researchers evaluating novel 7-deazaguanine derivatives can use these data to assess relative safety margins and to contextualize observed toxicity in lead optimization programs [2].

Queuosine Biosynthesis and QueF Enzyme Studies

For investigations of the queuosine tRNA modification pathway, the 7-cyano-7-deazaguanine derivative (preQ₀) is the relevant substrate for QueF, with well-characterized kinetic parameters (K_M = 0.237 μM, k_cat = 0.66 min⁻¹) [3]. While 7-deazaguanosine itself is not a QueF substrate, it represents the core scaffold from which preQ₀ and other pathway intermediates are derived, making it a useful starting material for synthetic elaboration or as a reference standard in analytical method development for pathway metabolite detection [3].

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